molecular formula C16H12FN5O B608739 (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one CAS No. 1627696-51-8

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

Cat. No. B608739
M. Wt: 309.3
InChI Key: KNLVLWZENYQYRT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one” is a chemical compound with the molecular formula C16H12FN5O and a molecular weight of 309.31. It is a research-grade product and not intended for human or veterinary use12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis of complex organic compounds often involves multiple steps and requires specialized knowledge in organic chemistry.



Molecular Structure Analysis

I’m sorry, but I couldn’t find specific information on the molecular structure analysis of this compound. Typically, techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to analyze the molecular structure of a compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions depend on the functional groups present in the molecule and the conditions under which the reaction is carried out.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For this compound, I couldn’t find specific information on its physical and chemical properties.


Scientific Research Applications

Aurora Kinase Inhibitor

The compound has been identified as a potential Aurora kinase inhibitor, a class of enzymes that play a crucial role in cell division. This makes it relevant in cancer research, where inhibiting Aurora kinase can help in controlling the proliferation of cancer cells. Studies have shown the synthesis and potential application of related compounds as Aurora kinase inhibitors, indicating a promising area of research for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of derivatives of this compound. Studies involving the synthesis of similar compounds have shown their effectiveness against various bacterial strains, highlighting their potential in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Maqbool Ahmed et al., 2006).

Antiviral Activity

The compound and its derivatives have also been explored for their antiviral properties. Some research indicates that certain derivatives of this compound exhibit notable antiviral properties, which could be beneficial in treating viral infections. The inhibition of cellular dihydroorotate dehydrogenase (DHODH) is a mechanism by which these compounds exhibit their antiviral effects (H. Munier-Lehmann et al., 2015).

Anti-Cancer Activity

In addition to its role as an Aurora kinase inhibitor, related compounds have shown anti-cancer activity, particularly against lung cancer. The synthesis and testing of these compounds have demonstrated their potential as low-concentration anticancer agents, suggesting another significant avenue for research in cancer therapeutics (A. G. Hammam et al., 2005).

Safety And Hazards

As this compound is intended for research use only, it’s important to handle it with care and follow appropriate safety protocols12. However, I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find specific information on the future directions of research involving this compound. Future research directions would depend on the results of current studies and the potential applications of the compound.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may want to consult scientific literature or contact experts in the field.


properties

IUPAC Name

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLVLWZENYQYRT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Reactant of Route 2
Reactant of Route 2
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Reactant of Route 3
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Reactant of Route 4
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Reactant of Route 5
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Reactant of Route 6
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.